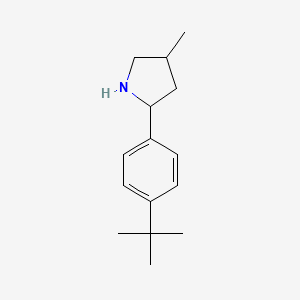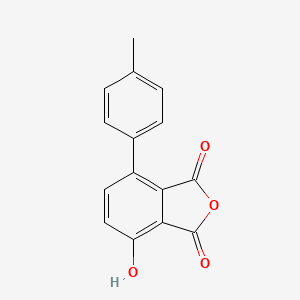
4-Hydroxy-7-(4-methylphenyl)-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione is a heterocyclic compound that belongs to the benzofuran family. It is characterized by the presence of a hydroxyl group and a p-tolyl group attached to the isobenzofuran-1,3-dione core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione typically involves the reaction of 4-hydroxyphthalic anhydride with p-toluidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-7-(p-tolyl)isobenzofuran-1,3-dione.
Reduction: Formation of 4-hydroxy-7-(p-tolyl)dihydroisobenzofuran-1,3-dione.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
7-(p-Tolyl)isobenzofuran-1,3-dione: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione is unique due to the presence of both the hydroxyl and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Propiedades
Número CAS |
84207-12-5 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4-hydroxy-7-(4-methylphenyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O4/c1-8-2-4-9(5-3-8)10-6-7-11(16)13-12(10)14(17)19-15(13)18/h2-7,16H,1H3 |
Clave InChI |
MLJWSRILRIBCFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


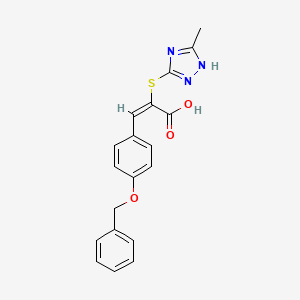
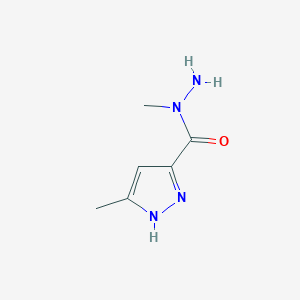
![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)

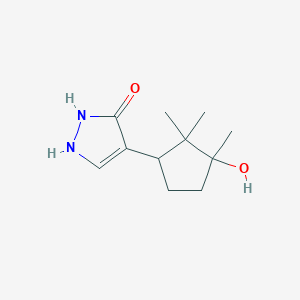
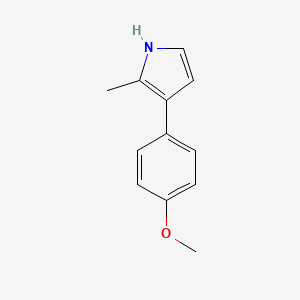
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
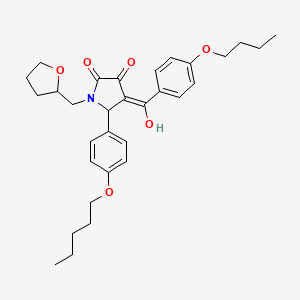
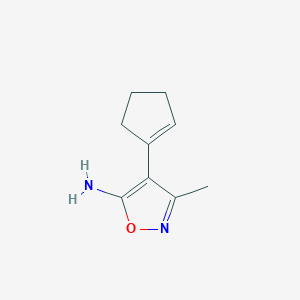
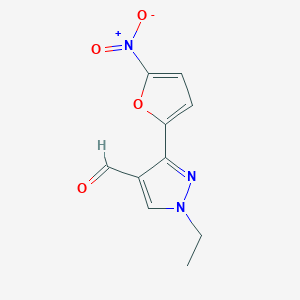
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
